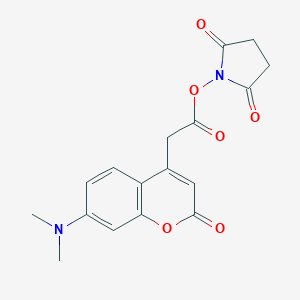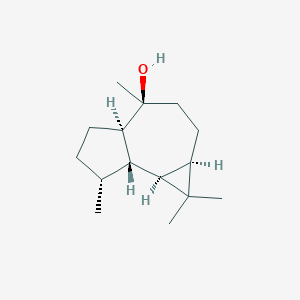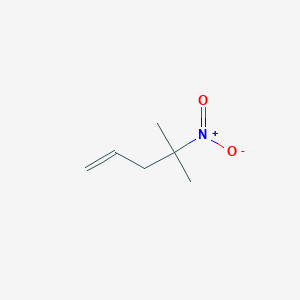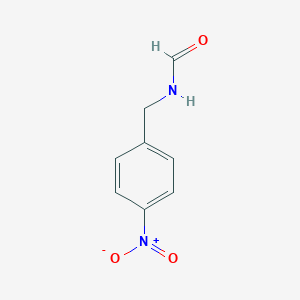
7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester
Übersicht
Beschreibung
“7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester” is a chemical compound with the molecular formula C17H16N2O6. It is a fluorescent probe that is reactive towards primary amine groups on proteins, peptides, antibodies, and other biomolecules .
Molecular Structure Analysis
The molecular structure of “7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester” is characterized by its molecular formula C17H16N2O6. The compound has an average mass of 344.319 Da and a monoisotopic mass of 344.100830 Da .
Chemical Reactions Analysis
The chemical reactions involving “7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester” are complex and involve various stages . Unfortunately, the specific details of these reactions are not available in the current resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester” include a density of 1.4±0.1 g/cm3, a boiling point of 552.3±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 83.3±3.0 kJ/mol and a flash point of 287.8±32.9 °C .
Wissenschaftliche Forschungsanwendungen
7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester: A Comprehensive Analysis of Scientific Research Applications:
Fluorescence Resonance Energy Transfer (FRET) Studies
This compound is utilized in FRET-based studies as a donor dye. It can be paired with fluorescein-5-isothiocyanate as the acceptor dye, which allows for the study of molecular interactions within cells .
Protein and Nucleic Acid Labeling
Derivatives of 7-aminocoumarin dyes, including this compound, are widely used for preparing protein and nucleic acid conjugates. This application is crucial for various biochemical assays and molecular biology studies .
Development of Fluorochromes
The compound has been used in the development of a donor europium chelate fluorochrome for use in luminescence resonance energy transfer (LRET) based analyses. This involves reacting with an amino group followed by reaction with DTPA anhydride .
Bioconjugation
7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester is used for labeling peptides and proteins to give blue fluorescence, which is essential for visualizing and tracking biological molecules .
Photophysical Property Studies
The compound possesses desirable photophysical properties, such as a large Stokes shift, making it suitable for practical synthesis in various labeling applications .
Structural Analysis
Studying the fluorescence properties of coumarin derivatives, including this compound, helps in understanding their structural characteristics and potential modifications for enhanced performance in scientific applications .
Wirkmechanismus
Target of Action
The primary target of 7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester are primary amine groups on proteins, peptides, antibodies, and other biomolecules . The compound is utilized in FRET-based studies, acting as the donor dye .
Mode of Action
The compound interacts with its targets by reacting towards primary amine groups on proteins, peptides, antibodies, and other biomolecules . This interaction occurs at a pH range of 7.0-9.0 .
Biochemical Pathways
It is known to be used in fret-based studies , which suggests that it may be involved in pathways where energy transfer between molecules is significant.
Pharmacokinetics
It is known to be soluble in acetonitrile, chloroform, n,n-dimethylformamide, dimethyl sulfoxide, and methanol , which may influence its absorption and distribution in biological systems.
Result of Action
The result of the compound’s action is the generation of a blue fluorescent signal . This signal can be detected and measured, providing a means to study the presence and behavior of the target biomolecules.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and solvent. For instance, the compound reacts towards primary amine groups at a pH range of 7.0-9.0 . Additionally, its solubility in various solvents may affect its distribution and stability in different environments.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[7-(dimethylamino)-2-oxochromen-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-18(2)11-3-4-12-10(7-16(22)24-13(12)9-11)8-17(23)25-19-14(20)5-6-15(19)21/h3-4,7,9H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVIONHAFVXWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242389 | |
| Record name | N-Succinimidyl-7-dimethylaminocoumarin-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester | |
CAS RN |
96686-59-8 | |
| Record name | N-Succinimidyl-7-dimethylaminocoumarin-4-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096686598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Succinimidyl-7-dimethylaminocoumarin-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID SUCCINIMIDYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6B7Z57XYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-](/img/structure/B149279.png)
![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)










